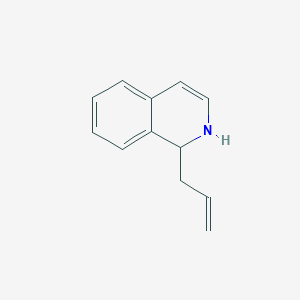

1-Allyl-1,2-dihydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112096-80-7 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-prop-2-enyl-1,2-dihydroisoquinoline |

InChI |

InChI=1S/C12H13N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h2-4,6-9,12-13H,1,5H2 |

InChI Key |

MIAMEJQYCGPFGU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C2=CC=CC=C2C=CN1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 1 Allyl 1,2 Dihydroisoquinoline Synthesis

Mechanistic Pathways of Cascade Cyclizations

Cascade reactions, also known as domino reactions, offer an efficient approach to synthesizing complex molecules like substituted 1,2-dihydroisoquinolines from simpler precursors in a single operation. A notable example is the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids. mdpi.comresearchgate.net This process allows for the concise synthesis of a variety of highly substituted 1,2-dihydroisoquinolines. mdpi.com

The plausible mechanism for this transformation is initiated by the oxidative addition of the aryl bromide part of the allenamide substrate to a palladium(0) catalyst, which forms an arylpalladium intermediate (A). mdpi.com This is followed by an intramolecular insertion of the allene (B1206475) (B), generating a π-allyl-palladium intermediate (C). mdpi.comnih.gov Subsequently, a ligand exchange with a hydroxide (B78521) ion forms a hydroxypalladium species (D). This species then undergoes transmetallation with the arylboronic acid, ultimately leading to the formation of the substituted 1,2-dihydroisoquinoline (B1215523) product. mdpi.comnih.gov Another strategy involves the palladium-catalyzed cyclization-allylation of azides with allyl methyl carbonate, providing a one-step synthesis of allylated isoquinolines. nih.gov

The efficiency of these cascade reactions is demonstrated by the variety of substrates that can be employed.

Table 1: Palladium-Catalyzed Cascade Cyclization of Allenamides with Phenylboronic Acid

| Allenamide Substrate | Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 2b | 4-Fluorophenyl | 4ba | 55 |

| 2c | 1,3-Benzodioxole (B145889) | 4ca | 80 |

| 2e | tert-Butyl | 4ae | 92 |

Data sourced from a study on palladium-catalyzed cascade cyclization–coupling reactions. mdpi.comresearchgate.net

Intermediates in Metal-Catalyzed Allylation and Cycloaddition Reactions

Metal-catalyzed reactions are fundamental to the synthesis of allylated heterocycles. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a classic example. The general mechanism involves the coordination of a palladium(0) catalyst to the alkene of an allylic precursor, followed by oxidative addition to generate a characteristic π-allylpalladium complex. thieme-connect.de This electrophilic intermediate is then attacked by a nucleophile, leading to the allylated product and regeneration of the palladium(0) catalyst. thieme-connect.de

In the context of isoquinoline (B145761) synthesis, the π-allylpalladium species is a key intermediate. nih.gov For instance, in the cascade cyclization of allenamides, this intermediate is formed after an intramolecular allene insertion and subsequently undergoes transmetallation to yield the final product. mdpi.comnih.gov Similarly, metal-catalyzed cycloaddition reactions, which can be used to form chiral heterocyclic compounds, often proceed through metal-π-allyl intermediates. researchgate.net These intermediates are central to controlling the regioselectivity and stereoselectivity of the final product. For example, rhodium-catalyzed oxidative coupling reactions to form isoquinolines are suggested to proceed via the reductive elimination of a rhodium(III) species. acs.org

Radical Mechanism Investigations in Allyl-Functionalized Systems

While many syntheses rely on ionic pathways, radical mechanisms offer a powerful alternative for constructing C-C and C-heteroatom bonds, especially in complex molecular frameworks. rsc.org In the synthesis of isoquinoline scaffolds, radical cascade cyclizations can be induced through mechanisms like halogen-atom transfer (XAT) and hydrogen-atom transfer (HAT). nih.gov

In a typical XAT mechanism, a radical initiator generates an alkyl radical that induces cyclization. nih.gov Alternatively, in a HAT pathway, an aryl radical generated from a precursor reacts with an alkyl halide to form an α-alkyl halide radical. This radical can then add to an olefin, creating an alkyl radical intermediate that subsequently cyclizes to form the heterocyclic core. nih.gov Another approach involves the use of photoredox catalysis to generate nitrogen-centered radicals from ene-amide substrates, which can then undergo intramolecular cyclization. acs.org These radical pathways provide access to diverse isoquinoline derivatives under mild conditions and can be applied to late-stage functionalization. nih.gov

Role of Dienamine Intermediates in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and dienamine catalysis is a prominent strategy within this field. The enantioselective synthesis of tetrahydroisoquinoline derivatives has been achieved through a [3+2] 1,3-dipolar cycloaddition reaction between C,N-cyclic azomethine imines and allyl alkyl ketones, catalyzed by a chiral primary amine. mdpi.com

The proposed catalytic cycle begins with the condensation of the chiral primary amine catalyst with an allyl alkyl ketone. This condensation forms an iminium ion, which then tautomerizes to a dienamine intermediate. mdpi.com This dienamine intermediate is the key to controlling the stereochemistry of the reaction. It reacts with the C,N-cyclic azomethine imine in a 1,3-dipolar cycloaddition to generate a polycyclic intermediate. mdpi.comresearchgate.net An acid-catalyzed elimination step then converts this intermediate into the final, enantioenriched tetrahydroisoquinoline derivative. mdpi.com This method allows for the construction of dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high yields and excellent stereoselectivities. scilit.comnih.gov

Table 2: Asymmetric [3+2] Cycloaddition via Dienamine Catalysis

| Entry | Ketone | Amine Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Allyl phenylethyl ketone | C2 | >25:1 | 95 |

| 2 | Allyl propyl ketone | C2 | 10:1 | 92 |

| 3 | Allyl isobutyl ketone | C2 | 15:1 | 96 |

Data from a study on the asymmetric synthesis of tetrahydroisoquinoline derivatives. mdpi.comresearchgate.net

Proposed Stereoselectivity Models in Allylboration Reactions

Allylboration reactions are highly valuable for the stereocontrolled synthesis of homoallylic alcohols. When applied to functionalized isoquinolines, triallylborane (B1609386) can react to produce 1,3-diallylated 1,2,3,4-tetrahydroisoquinolines with excellent chemo- and stereoselectivity. researchgate.net

The stereochemical outcome of these reactions is often explained by a pericyclic transition state model, which is in strong agreement with the observed regio- and stereoselectivity. researchgate.net The geometry of the allylboronate reagent is crucial: E-crotyl-boronates typically yield anti-homoallyl alcohols, while Z-crotyl-boronates produce their syn-counterparts. This principle allows for predictable control over the relative stereochemistry of the newly formed stereocenters. Furthermore, domino reactions combining hydroformylation and allylboration can create complex bicyclic systems where the stereochemistry established in an initial step controls the configuration of subsequent centers formed during the allylboration cyclization. rsc.org The use of chiral boronate reagents enables the transfer of chirality, leading to products with high absolute stereocontrol. researchgate.net

Intramolecular Allene Insertion Processes

The intramolecular insertion of an allene into a metal-carbon bond is a key step in certain cascade reactions for synthesizing 1,2-dihydroisoquinolines. mdpi.comnih.gov This process is central to the palladium-catalyzed cascade cyclization of trisubstituted allenamides. researchgate.netnih.gov

The mechanism begins with the oxidative addition of an aryl bromide moiety on the substrate to a Pd(0) complex, creating an arylpalladium(II) intermediate. mdpi.comnih.gov This intermediate then undergoes an intramolecular insertion into the allene group present in the same molecule. This insertion step forms a π-allylpalladium intermediate, which is a pivotal point in the catalytic cycle. mdpi.comnih.gov This intermediate effectively transforms the linear precursor into a cyclic structure, setting the stage for subsequent coupling reactions, such as transmetallation with an arylboronic acid, to complete the synthesis of the substituted 1,2-dihydroisoquinoline framework. mdpi.comnih.gov The key to this strategy is the generation of the π-allylpalladium species through this specific oxidative addition and allene insertion sequence. nih.gov

Stereoselective Synthesis and Chiral Control in 1 Allyl 1,2 Dihydroisoquinoline Chemistry

Catalytic Asymmetric Allylation Methodologies Employing Chiral Ligands

The use of chiral ligands in metal-catalyzed reactions is a powerful strategy for achieving enantioselectivity. In the context of 1-allyl-1,2-dihydroisoquinoline synthesis, chiral ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer.

A notable example involves the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. acs.orgnih.gov In this method, a copper catalyst is used in conjunction with a chiral phosphine (B1218219) ligand, DTBM-SEGPHOS. The reaction employs allyltrimethoxysilane (B1265876) as the allyl source. This system affords the desired chiral 1-allyltetrahydroisoquinoline derivatives in good yields and with high stereoselectivity. acs.orgnih.gov The resulting allyl adduct serves as a versatile intermediate for the synthesis of various isoquinoline (B145761) alkaloids. acs.orgnih.gov

Another approach utilizes rhodium catalysts with chiral diamine ligands for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.comresearchgate.net While this method does not directly introduce an allyl group, it highlights the use of chiral ligands to create chiral 1-substituted tetrahydroisoquinolines, a principle that can be extended to allylation reactions. The choice of metal and ligand is critical, with rhodium complexes often showing high efficiency. mdpi.comresearchgate.net

The development of novel chiral ligands is an ongoing area of research. For instance, axially chiral isoquinolines themselves can act as ligands for other asymmetric transformations. acs.org This concept of "chiral relay" where a synthesized chiral molecule is used to induce chirality in another reaction, showcases the versatility of these compounds.

Table 1: Catalytic Asymmetric Allylation of Dihydroisoquinolines

| Catalyst System | Chiral Ligand | Allyl Source | Product Type | Key Features |

| Copper | DTBM-SEGPHOS | Allyltrimethoxysilane | Chiral 1-allyltetrahydroisoquinolines | Good yield and high stereoselectivity. acs.orgnih.gov |

| Rhodium | Chiral Diamine | - | Chiral 1-aryltetrahydroisoquinolines | High efficiency in asymmetric transfer hydrogenation. mdpi.comresearchgate.net |

| Palladium/Walphos | SL-W002-1 | - | Axially chiral 3,4-disubstituted isoquinolines | High enantioselectivity in Larock isoquinoline synthesis. acs.org |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral isoquinoline derivatives.

One approach involves the use of alanine (B10760859) derivatives as chiral auxiliaries. nih.gov These auxiliaries are reacted with isoquinoline precursors to form chiral intermediates. Subsequent reactions, such as the introduction of an allyl group, proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to afford the desired chiral this compound. This method has been used to synthesize intermediates for various isoquinoline alkaloids. nih.gov

Lithiated oxazolidine (B1195125) and oxazoline (B21484) chiral auxiliaries have also been employed. nih.gov These auxiliaries are deprotonated and then added to dihydroisoquinolines, resulting in the formation of the desired products with good enantiomeric excess. This strategy has proven effective in the synthesis of protoberberine alkaloids. nih.gov

The choice of the chiral auxiliary is critical and depends on the specific reaction and substrate. numberanalytics.com Factors such as the steric and electronic properties of the auxiliary, as well as the reaction conditions, influence the level of diastereoselectivity. numberanalytics.com

Table 2: Chiral Auxiliary-Mediated Synthesis of Isoquinolines

| Chiral Auxiliary | Reaction Type | Product Type | Key Features |

| Alanine derivatives | Diastereoselective allylation | Chiral 1-allylisoquinoline derivatives | Good yields and high stereoselectivity. nih.gov |

| Lithiated oxazolidines/oxazolines | Nucleophilic addition | Enantioenriched protoberberine alkaloids | Good enantiomeric excess. nih.gov |

| (R)-Pantolactone | Alkylation | Chiral ester enolates | High enantioselectivity (95% ee). numberanalytics.com |

| (S)-Valinol | Alkylation | Chiral ester enolates | High enantioselectivity (92% ee). numberanalytics.com |

Enantioselective Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions offer efficient and atom-economical pathways to complex molecules in a single synthetic operation. nih.govrsc.org When combined with enantioselective catalysis, these strategies provide powerful tools for the synthesis of chiral 1-allyl-1,2-dihydroisoquinolines.

An example of an enantioselective multicomponent reaction involves the use of a chiral MgII-N,N'-dioxide catalyst. researchgate.netspringernature.com This catalyst facilitates the reaction of an isocyanide, an allyl-containing component, and an isoquinoline precursor to generate chiral 1,2-dihydroisoquinolines with good to excellent results. researchgate.net The reaction proceeds through a dearomative [3+2] annulation of the isoquinoline. researchgate.net

Cascade reactions have also been developed for the synthesis of related chiral tetrahydroisoquinoline derivatives. For instance, a chiral primary amine can catalyze an enantioselective [3+2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines. nih.gov This reaction constructs a dinitrogen-fused heterocyclic system containing the tetrahydroisoquinoline core with high diastereo- and enantioselectivity. nih.gov Another one-pot protocol involves an aza-Henry/hemiaminalization/oxidation sequence catalyzed by a quinine-based squaramide organocatalyst to produce functionalized 3,4-dihydroisoquinolin-1(2H)-ones with two adjacent stereocenters. nih.govthieme-connect.de

Table 3: Enantioselective Multicomponent and Cascade Reactions

| Reaction Type | Catalyst | Key Intermediates | Product Type | Key Features |

| Isocyanide-based MCR | Chiral MgII-N,N'-dioxide | Zwitterionic intermediate | Chiral 1,2-dihydroisoquinolines | Dearomative [3+2] annulation, good to excellent results. researchgate.net |

| [3+2] Cycloaddition | Chiral primary amine | Dienamine intermediate | Dinitrogen-fused tetrahydroisoquinolines | High diastereo- and enantioselectivity. nih.gov |

| Aza-Henry/Hemiaminalization/Oxidation | Quinine-based squaramide | - | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | One-pot synthesis of products with two adjacent stereocenters. nih.govthieme-connect.de |

Stereodivergent Synthesis Strategies for Contiguous Stereocenters

The development of stereodivergent methods allows for the selective synthesis of any diastereomer of a product with multiple stereocenters from a common set of starting materials, simply by changing the catalyst or reaction conditions. This is particularly valuable in medicinal chemistry, where different stereoisomers can have vastly different biological activities.

A notable example is the catalytic asymmetric allylboration of 3,4-dihydroisoquinolines. nih.gov Using a BINOL-derived catalyst and differentially substituted allylboronic acids, this reaction provides access to homoallylic amines with adjacent tertiary and quaternary stereocenters. By switching the E/Z geometry of the allylboronate and/or the enantiomer of the BINOL catalyst, all four possible stereoisomers can be selectively synthesized. nih.gov

Ligand-dependent stereodivergent synthesis has also been demonstrated in palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition reactions. By switching between different chiral phosphine ligands, it is possible to control the diastereoselectivity of the reaction and access different stereoisomers of complex heterocyclic products. While not directly focused on 1-allyl-1,2-dihydroisoquinolines, this principle is highly applicable.

Table 4: Stereodivergent Synthesis of Chiral Dihydroisoquinoline Derivatives

| Reaction Type | Catalyst/Ligand System | Key Feature | Product Stereoisomers |

| Asymmetric Allylboration | BINOL catalyst / E/Z-allylboronates | Catalyst and substrate control | Access to all four diastereomers. nih.gov |

| Pd-catalyzed [4+2] Cycloaddition | Switchable chiral phosphine ligands | Ligand-dependent diastereodivergence | Access to multiple stereoisomers of pyrrolidines. |

Asymmetric Organocatalysis in Allyl-Containing Dihydroisoquinolines

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. mdpi.com These catalysts often operate under mild conditions and are less sensitive to air and moisture. mdpi.com

An important application in this area is the asymmetric organocatalytic allylic alkylation of 1,2-dihydro-Reissert compounds with Morita–Baylis–Hillman (MBH) carbonates. rsc.orgnih.gov This reaction, catalyzed by a chiral phosphine, provides enantioenriched 1,1-disubstituted 1,2-dihydroisoquinolines bearing vicinal quaternary and tertiary chiral centers with high enantiomeric excess and diastereoselectivity. rsc.orgnih.gov

Furthermore, the activation of isoquinolines with agents like CbzCl or Boc2O allows for the organocatalytic alkylation with aldehydes, promoted by catalysts such as proline derivatives. researchgate.net Slow addition of the activating agent is crucial to prevent acylation of the catalyst. This method generates useful synthetic intermediates with high enantiomeric excesses. researchgate.net A cooperative catalysis strategy involving gold and a chiral organocatalyst has also been reported for the asymmetric allylation of isatin-derived ketimines, leading to chiral alkylideneoxazolines. nih.gov

Table 5: Asymmetric Organocatalysis for Dihydroisoquinolines

| Reaction Type | Organocatalyst | Substrates | Product Type | Key Features |

| Allylic Alkylation | Chiral Phosphine | 1,2-dihydro-Reissert compounds, MBH carbonates | Enantioenriched 1,1-disubstituted 1,2-dihydroisoquinolines | Vicinal quaternary and tertiary stereocenters, high ee and dr. rsc.orgnih.gov |

| Acyl-Mannich Reaction | Proline derivatives | Isoquinolines, Aldehydes | 13-Alkyl-tetrahydroprotoberberine alkaloids | High enantiomeric excesses. researchgate.net |

| Asymmetric Allylation | Quinine-derived squaramide/Gold | Isatin-derived ketimines | Chiral 2,5-disubsituted alkylideneoxazolines | Cooperative catalysis, access to otherwise inaccessible chiral centers. nih.gov |

Stereoselective Transformations of Allyl-Functionalized Precursors to Polycyclic Systems

The allyl group in 1-allyl-1,2-dihydroisoquinolines is a versatile functional handle that can be further elaborated to construct complex polycyclic systems, which are common motifs in natural products. researchgate.netnih.gov

For instance, the allyl group can participate in cyclization reactions to form new rings. A chiral allyl derivative of isoquinoline has been transformed into a pyrrolidinoisoquinoline in a highly enantioselective manner. nih.gov This transformation highlights the utility of the allyl group as a linchpin for constructing more complex alkaloid scaffolds.

Furthermore, a complementary carbonyl activation strategy has been developed for the synthesis of polycyclic alkaloids. researchgate.netnih.gov This method allows for the rapid assembly of diverse polycyclic ring systems, including those derived from isoquinoline precursors. This strategy has been successfully applied to the total synthesis of several alkaloids, demonstrating the power of using functionalized precursors to access complex molecular architectures. researchgate.netnih.gov Substrate-controlled diversity-oriented synthesis via [4+2] and [3+2] annulations of ninhydrin-derived MBH adducts with 3,4-dihydroisoquinolines also provides access to novel and structurally complex spiro multi-heterocyclic skeletons. nih.gov

Table 6: Transformations of Allyl-Functionalized Precursors

| Precursor | Transformation | Product | Key Feature |

| Chiral allyl derivative of isoquinoline | Cyclization | Pyrrolidinoisoquinoline | Highly enantioselective formation of a new ring. nih.gov |

| Functionalized isoquinoline precursors | Complementary carbonyl activation/annulation | Polycyclic alkaloids | Rapid assembly of diverse and complex scaffolds. researchgate.netnih.gov |

| Ninhydrin-derived MBH adducts and 3,4-dihydroisoquinolines | [4+2] and [3+2] annulations | Spiro multi-heterocyclic skeletons | Diversity-oriented synthesis with excellent diastereoselectivity. nih.gov |

Chemical Transformations and Derivatization Strategies of 1 Allyl 1,2 Dihydroisoquinoline

Cross-Coupling Reactions for Further Diversification (e.g., Palladium-Catalyzed Suzuki-Miyaura and Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While specific examples directly employing 1-allyl-1,2-dihydroisoquinoline as a substrate are not extensively documented in readily available literature, the principles of these reactions can be applied to appropriately functionalized derivatives. For instance, the presence of a halogen atom on the isoquinoline (B145761) ring would allow for Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net In the context of a halogenated this compound derivative, a Suzuki-Miyaura reaction could be used to introduce various aryl or vinyl substituents, thereby expanding the molecular diversity of the scaffold. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling provides a route to synthesize aryl- and vinyl-substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine. wikipedia.orgorganic-chemistry.orglibretexts.org For a halo-substituted this compound, a Sonogashira coupling would enable the introduction of an alkynyl moiety, a versatile functional group that can undergo further transformations. The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org

A study on the solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines highlighted that halogen functionalities present on the synthesized compounds allow for further diversification through palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings, leading to more diversified derivatives. researchgate.net

Ring-Closing Reactions and Fused Heterocycle Formation

The allyl group at the 1-position of 1,2-dihydroisoquinoline (B1215523) is strategically positioned for intramolecular reactions, leading to the formation of novel fused heterocyclic systems.

Intramolecular Diels-Alder Reactions of Allyl-Substituted Isoquinoline Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the construction of polycyclic systems in a single step. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In this reaction, a molecule containing both a diene and a dienophile undergoes a [4+2] cycloaddition. For a this compound derivative to participate in an IMDA reaction, it would need to be further functionalized to contain a diene that can react with the allyl group (as the dienophile) or the allyl group could be part of a larger diene system.

A related study on the nitroso Diels-Alder reaction of N-acyl-1,2-dihydropyridines demonstrates the potential of dihydropyridine (B1217469) systems to act as dienes. nih.gov This suggests that an N-acyl-1,2-dihydroisoquinoline system could potentially serve as the diene component, reacting with the tethered allyl group as the dienophile to form a complex bridged heterocyclic structure. The stereochemical outcome of such reactions is often predictable and can be controlled by the geometry of the connecting chain and the reaction conditions. wikipedia.org

Hydroboration-Mitsunobu Sequences for Pyrrolidinoisoquinoline Derivatives

The synthesis of pyrrolidinoisoquinoline derivatives represents an important transformation, as this structural motif is found in various biologically active natural products. researchgate.net One potential, though not explicitly documented, synthetic route from this compound could involve a hydroboration-oxidation of the allyl group to form a primary alcohol. The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov hydration of alkenes. acs.org

Following the formation of the alcohol, a Mitsunobu reaction could be employed to achieve cyclization. The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the formation of a C-N bond upon reaction with a suitable nitrogen nucleophile. In this hypothetical sequence, the nitrogen of the dihydroisoquinoline ring, after appropriate activation if necessary, could act as the nucleophile, attacking the activated alcohol to form the pyrrolidine (B122466) ring fused to the isoquinoline core. The synthesis of pyrrolo[2,1-a]isoquinolines has been achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov

Reductive Cyclization to Benzo[a]quinolizidines

A stereoselective synthesis of C4-substituted benzo[a]quinolizidines has been developed, which utilizes a derivative of this compound as a key intermediate. The process begins with the aerobic DDQ-catalyzed allylation of N-Cbz-tetrahydroisoquinolines to efficiently produce α-allylated products. chemrxiv.org

These allylated tetrahydroisoquinolines are then transformed into enones through a cross-metathesis reaction with vinyl ketones, catalyzed by the second-generation Hoveyda-Grubbs catalyst. The crucial step is the palladium-catalyzed hydrogenation of the resulting enone. This single step accomplishes three transformations: reduction of the alkene, removal of the Cbz protecting group, and an intramolecular reductive amination. This cascade reaction leads to the formation of the desired benzo[a]quinolizidine tricycle as a single diastereomer. chemrxiv.org

Oxidative Transformations of the 1,2-Dihydroisoquinoline Core

The enamine-like double bond within the 1,2-dihydroisoquinoline ring is susceptible to oxidation, offering a pathway to further functionalize the core structure. Enamines are known to be nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com

Treatment of methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates with N-bromosuccinimide (NBS) followed by heating in the presence of an acid catalyst has been shown to result in the formation of the corresponding methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates through an oxidation-dehydration sequence. researchgate.net This indicates that the dihydroisoquinoline system can be formed through oxidative processes. Further oxidation of the this compound could potentially target the enamine double bond or the allyl group, depending on the oxidant used. For instance, epoxidation of the allyl group could be achieved using a peroxy acid like m-CPBA, while dihydroxylation could be performed using osmium tetroxide.

Specific Derivatization for Analytical and Synthetic Utility

The derivatization of the this compound scaffold can lead to compounds with specific applications, such as fluorescent probes for bioimaging or as versatile intermediates in natural product synthesis.

Isoquinoline derivatives are known for their fluorescent properties. nih.govresearchgate.netmdpi.com A study focused on the synthesis of novel isoquinoline derivatives substituted at the 3-position, which were found to exhibit visible fluorescence. nih.govresearchgate.netmdpi.com By analogy, strategic functionalization of the this compound core could lead to the development of novel fluorescent probes. For example, the synthesis of boroisoquinolines, a new family of fluorophores, was achieved by inserting a difluoroboranyl group into a 1-methylidene-3,4-dihydroisoquinoline core, resulting in efficient fluorescence. nih.gov

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be accessed from isoquinoline precursors, is present in a large number of bioactive natural products and pharmaceutically important molecules. researchgate.netrsc.orgnih.gov The development of synthetic routes to these complex molecules often relies on the strategic functionalization of simpler isoquinoline building blocks. The chemical transformations discussed herein provide pathways to diversify the this compound structure, potentially serving as key steps in the total synthesis of such natural products.

Transformation to Densely Functionalized Compounds and Related α-Aminophosphonic Acids

The transformation of the 1,2-dihydroisoquinoline scaffold into densely functionalized derivatives, particularly α-aminophosphonic acids, represents a significant strategy for creating compounds of high interest. α-Aminophosphonic acids are crucial structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. nih.gov This structural change imparts unique chemical and biological properties, making them valuable targets in medicinal and bioorganic chemistry. nih.govsciforum.net

While direct derivatization of this compound into these specific phosphonic acid derivatives is not extensively documented, a highly efficient and practical method has been developed for the synthesis of N-acyl-1,2-dihydroisoquinoline-1-phosphonates starting from isoquinoline itself. mdpi.com This method provides a foundational pathway to the core structure, which is analogous to a potential derivative of this compound.

The key transformation involves a one-pot reaction of isoquinoline with an acylating agent, such as benzyl (B1604629) chloroformate, and a trialkyl phosphite (B83602). mdpi.com The reaction proceeds through the formation of an N-acyliminium ion intermediate. The crucial step in achieving high yields is the order of reagent addition; the trialkyl phosphite must be present in the reaction mixture before the addition of the acylating agent. mdpi.com This ensures that the highly reactive N-acyliminium ion is immediately trapped by the nucleophilic phosphite, leading to the desired 1,2-dihydroisoquinoline-1-phosphonate product. mdpi.com If the acylating agent is added first, it forms an isoquinolinium salt that does not readily react with the subsequently added phosphite. mdpi.com

The synthesis has been successfully demonstrated with different phosphite esters, allowing for the introduction of various dialkyl phosphonate (B1237965) groups at the C1 position of the dihydroisoquinoline ring. mdpi.com The resulting N-benzyloxycarbonyl (N-Cbz) protected 1,2-dihydroisoquinoline-1-phosphonates are stable compounds that can be isolated in excellent yields. mdpi.com These products serve as versatile intermediates for further transformations, such as the catalytic hydrogenation of the C3-C4 double bond to yield the corresponding 1,2,3,4-tetrahydroisoquinoline-1-phosphonates. mdpi.com

Detailed findings from the synthesis of dimethyl and diethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonates are presented below.

Table 1: Synthesis of Dimethyl N-Benzyloxycarbonyl-1,2-dihydroisoquinoline-1-phosphonate mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield |

| Isoquinoline | Trimethyl phosphite | Benzyl chloroformate | Acetonitrile (B52724) | 1) 0 °C, under Argon2) Add Sodium Iodide, heat to 50 °C for 10 min | Dimethyl N-benzyloxycarbonyl-1,2-dihydroisoquinoline-1-phosphonate | 92% |

Table 2: Synthesis of Diethyl N-Benzyloxycarbonyl-1,2-dihydroisoquinoline-1-phosphonate mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield |

| Isoquinoline | Triethyl phosphite | Benzyl chloroformate | Acetonitrile | 1) 0 °C, under Argon2) Add Sodium Iodide, heat to 50 °C for 10 min | Diethyl N-benzyloxycarbonyl-1,2-dihydroisoquinoline-1-phosphonate | 98% |

This synthetic route underscores a potent method for the introduction of a phosphonate group onto the 1,2-dihydroisoquinoline skeleton, paving the way for the creation of complex, densely functionalized molecules and constrained analogues of biologically relevant amino acids. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization Techniques for 1 Allyl 1,2 Dihydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Allyl-1,2-dihydroisoquinoline, both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum, the protons of the dihydroisoquinoline core and the allyl substituent would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the benzo-fused ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the partially saturated heterocyclic ring, specifically at the C3 and C4 positions, would resonate more upfield. The proton at C1, being adjacent to the nitrogen atom and the allyl group, would likely appear as a multiplet. The vinyl protons of the allyl group would be observed in the δ 5.0-6.0 ppm region, with the methine proton showing a complex multiplet due to coupling with the adjacent methylene (B1212753) protons. The allylic methylene protons would resonate around δ 2.5-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| C1-H | 4.5 - 5.5 | m |

| C3-H | 3.0 - 4.0 | t or m |

| C4-H₂ | 2.5 - 3.5 | t or m |

| Allyl-CH= | 5.5 - 6.5 | m |

| Allyl-=CH₂ | 4.8 - 5.8 | m |

| Allyl-CH₂ | 2.5 - 3.5 | d or m |

Note: This table presents generalized predicted data. Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 120 - 140 |

| C1 | 55 - 65 |

| C3 | 40 - 50 |

| C4 | 25 - 35 |

| Allyl-CH= | 130 - 140 |

| Allyl-=CH₂ | 115 - 125 |

| Allyl-CH₂ | 35 - 45 |

| Aromatic Quaternary-C | 130 - 150 |

Note: This table presents generalized predicted data. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula (C₁₂H₁₃N).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The subsequent fragmentation pattern in the MS/MS spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the allyl group (a loss of 41 Da) to produce a stable dihydroisoquinolinium cation. Further fragmentation of the dihydroisoquinoline ring could occur, potentially through a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. The study of fragmentation behaviors of isoquinoline (B145761) alkaloids suggests that cleavage of the bonds adjacent to the nitrogen atom is a common pathway. acs.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (relative to M) | Proposed Structure/Loss |

| [M]⁺ | M | Molecular Ion |

| [M-41]⁺ | M - 41 | Loss of allyl radical (•CH₂CH=CH₂) |

| [C₉H₈N]⁺ | 130 | Dihydroisoquinolinium cation |

Note: This table presents generalized predicted data. The relative intensities of the fragments can vary depending on the ionization method and collision energy.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. irjmets.com To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown, typically through slow evaporation of a solvent.

The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. This data allows for the construction of an electron density map, from which the positions of all non-hydrogen atoms can be determined. For this compound, the analysis would reveal the conformation of the dihydroisoquinoline ring, which is typically a distorted half-chair, and the orientation of the allyl substituent at the C1 position. If the compound is chiral and crystallizes as a single enantiomer, X-ray crystallography can determine its absolute configuration. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking. ias.ac.in

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism Calculation and Spectroscopy)

Since this compound possesses a stereocenter at the C1 position, it can exist as a pair of enantiomers. Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are powerful tools for assigning the absolute configuration of chiral molecules in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum of an enantiomerically enriched sample of this compound with the theoretically calculated spectrum for a specific enantiomer (e.g., (R)- or (S)-), the absolute configuration can be confidently assigned. The theoretical ECD spectrum is typically calculated using time-dependent density functional theory (TD-DFT). This approach has been successfully applied to determine the absolute configuration of various tetrahydroisoquinoline derivatives. The chromophores in this compound, namely the aromatic ring and the double bond of the allyl group, would give rise to characteristic Cotton effects in the ECD spectrum, allowing for a reliable stereochemical assignment.

Computational and Theoretical Investigations of 1 Allyl 1,2 Dihydroisoquinoline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No published DFT studies were found that specifically detail the electronic structure (e.g., HOMO-LUMO energies, electrostatic potential maps) or reactivity descriptors for 1-Allyl-1,2-dihydroisoquinoline. Research on other quinoline (B57606) derivatives has utilized DFT to explore these aspects, but the results are molecule-specific and cannot be extrapolated. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

There are no available molecular dynamics simulation studies focused on the conformational analysis of this compound. While simulations have been performed on other complex heterocyclic systems to understand their dynamic behavior, this specific molecule has not been the subject of such a published investigation. mdpi.com

Computational Prediction of Spectroscopic Properties

A computational prediction of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound is not available in existing literature. These calculations are typically performed to complement experimental findings, which appear to be unpublished for this compound.

Theoretical Analysis of Reaction Pathways and Transition States

No theoretical analyses of reaction pathways or transition states involving this compound have been published. While the synthesis of 1,2-dihydroisoquinolines is an active area of research, computational mechanistic studies for this specific derivative were not found. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

There are no published studies conducting a Hirshfeld surface analysis to investigate the intermolecular interactions of this compound. This type of analysis has been performed on other substituted dihydroquinolines to quantify interactions within their crystal structures, but the data is specific to the compounds studied. nih.govnih.gov

Applications of 1 Allyl 1,2 Dihydroisoquinoline in Complex Molecule Synthesis

Building Blocks for Natural Product Synthesis

The 1-Allyl-1,2-dihydroisoquinoline scaffold is a key constituent in the framework of numerous isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products with a wide range of biological activities. The allyl group at the C1-position serves as a versatile handle for the elaboration of complex side chains, which are characteristic of many of these natural compounds. Synthetic strategies often involve the modification of the allyl moiety through various chemical transformations to construct the intricate carbon skeletons found in nature.

For instance, the synthesis of isoquinoline alkaloids often involves the introduction of substituents at the C1 position of the dihydroisoquinoline core. The Bischler–Napieralski reaction is a widely used method for preparing 1-substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of these natural products. These intermediates can then be subjected to further reactions to yield the final alkaloid structures.

The presence of the allyl group in this compound offers a strategic advantage for the synthesis of certain alkaloids. This group can be transformed into various functional groups, such as aldehydes, carboxylic acids, or longer alkyl chains, through reactions like ozonolysis, oxidation, or cross-coupling reactions. These transformations are instrumental in building the specific side chains that define the identity and biological activity of different isoquinoline alkaloids.

Precursors for Pharmaceutical Scaffolds and Analogs

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. nih.gov this compound serves as a valuable precursor for the development of novel pharmaceutical scaffolds and analogs, owing to the synthetic versatility of both the dihydroisoquinoline core and the attached allyl group. ontosight.ai

The dihydroisoquinoline moiety itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.ai The allyl group provides a reactive site for the introduction of various substituents and pharmacophores through a range of chemical transformations. This allows for the systematic modification of the lead compound to optimize its pharmacokinetic and pharmacodynamic properties.

For example, the double bond of the allyl group can be functionalized through reactions such as epoxidation, dihydroxylation, or Heck coupling to introduce new functional groups and build more complex molecular architectures. Furthermore, the terminal carbon of the allyl group can be involved in cross-coupling reactions to attach different aryl or alkyl fragments, leading to a library of analogs for structure-activity relationship (SAR) studies.

The development of novel isoquinoline-based therapeutic agents often relies on the efficient and versatile synthesis of a diverse set of derivatives. The use of this compound as a starting material facilitates this process by providing a readily modifiable scaffold, thereby accelerating the drug discovery and development pipeline.

Synthesis of Complex Polycyclic N-Heterocycles

The reactivity of the allyl group in this compound can be harnessed to construct complex polycyclic N-heterocycles through intramolecular cyclization reactions. These reactions can lead to the formation of novel and intricate ring systems with potential applications in materials science and medicinal chemistry.

One potential strategy involves the intramolecular Diels-Alder reaction, where the allyl group can act as a dienophile and a suitably positioned diene within the molecule can lead to the formation of a new six-membered ring. While direct examples with this compound are not extensively reported, analogous reactions with similar vinyl-substituted dihydropyridones have been shown to yield octahydroquinoline derivatives with high stereoselectivity. This suggests the potential for similar transformations with this compound to access novel polycyclic frameworks.

Another approach could involve a ring-closing metathesis (RCM) reaction. If another double bond is introduced into the molecule at an appropriate position, RCM can be employed to form a new ring system. This powerful reaction has been widely used in the synthesis of complex molecules and could be a viable strategy for elaborating the this compound scaffold into more complex polycyclic structures.

Furthermore, intramolecular Heck reactions or other palladium-catalyzed cyclizations could be employed to form new rings by coupling the allyl group with another part of the molecule. The success of these strategies would depend on the specific substitution pattern of the starting material and the reaction conditions employed.

Role in the Synthesis of Chiral Amines and Amino Acid Derivatives

Chiral amines and amino acid derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The asymmetric functionalization of the dihydroisoquinoline core, particularly at the C1 position, provides a powerful strategy for the synthesis of these valuable chiral compounds.

While direct asymmetric amination of this compound is not extensively documented, closely related 1-substituted-3,4-dihydroisoquinolines are excellent substrates for enantioselective reduction to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org These chiral tetrahydroisoquinolines are themselves valuable chiral amines. Various catalytic systems, including chiral hydride reducing agents and transition metal catalysts with chiral ligands, have been successfully employed for this transformation. mdpi.com

The allyl group in this compound can be envisioned as a precursor to an amino acid side chain. For example, oxidative cleavage of the double bond could yield an aldehyde, which could then be converted to an amino acid moiety through established synthetic routes such as the Strecker synthesis. Asymmetric variations of these methods could lead to the enantioselective synthesis of novel amino acid derivatives.

Furthermore, the development of catalytic asymmetric methods for the direct functionalization of the allyl group, such as asymmetric aminohydroxylation or hydroamination, could provide a more direct route to chiral amino alcohol and diamine derivatives. These transformations would install chirality on the side chain, complementing the chirality of the isoquinoline core.

Preparation of Substituted Dihydroisoquinolin-1(2H)-ones and Isoquinoline-1,3(2H,4H)-diones

Substituted dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones are important classes of heterocyclic compounds with diverse biological activities. The transformation of this compound into these oxidized derivatives represents a valuable synthetic strategy for accessing these scaffolds.

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from 1-substituted dihydroisoquinolines can be achieved through various oxidative methods. researchgate.netrsc.org While specific examples starting from this compound are not prevalent in the literature, a plausible approach would involve the oxidation of the C1-position. One potential method could be the ozonolysis of the allyl group to form an aldehyde, which could then be further oxidized to a carboxylic acid, followed by cyclization to the lactam.

Alternatively, direct oxidation of the dihydroisoquinoline ring system at the C1 position could be explored. The presence of the allyl group might influence the regioselectivity of such an oxidation.

The preparation of isoquinoline-1,3(2H,4H)-diones from this compound would require the introduction of two carbonyl groups. This could potentially be achieved through a multi-step sequence involving the oxidation of both the C1 and C3 positions of the dihydroisoquinoline ring. The Castagnoli–Cushman reaction is a known method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, which could potentially be further oxidized to the corresponding diones. nih.gov

Below is a table summarizing the types of compounds that can be synthesized from this compound and the general synthetic strategies.

| Target Compound Class | General Synthetic Strategy |

| Natural Products (Isoquinoline Alkaloids) | Modification of the allyl group (e.g., oxidation, cross-coupling) to form characteristic side chains. |

| Pharmaceutical Scaffolds and Analogs | Functionalization of the allyl group (e.g., epoxidation, dihydroxylation, Heck coupling) to introduce diverse substituents. |

| Complex Polycyclic N-Heterocycles | Intramolecular cyclization reactions involving the allyl group (e.g., Diels-Alder, Ring-Closing Metathesis). |

| Chiral Amines and Amino Acid Derivatives | Enantioselective reduction of the imine bond; oxidative cleavage of the allyl group followed by conversion to an amino acid. |

| Substituted Dihydroisoquinolin-1(2H)-ones | Oxidation of the C1-position, potentially via ozonolysis of the allyl group. |

| Isoquinoline-1,3(2H,4H)-diones | Multi-step oxidation of the dihydroisoquinoline ring. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-allyl-1,2-dihydroisoquinoline derivatives, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The synthesis often employs transition metal-catalyzed C–H functionalization or cyclization strategies. For example, rhodium(III) or cobalt catalysts facilitate annulation with allyl groups under mild conditions (e.g., 80–100°C in DCE or toluene). Key factors include catalyst loading (5–10 mol%), solvent polarity, and stoichiometric control of allylating agents to minimize side reactions like over-alkylation. Characterization via HR-MS (e.g., m/z 400.1701 [M-H+]) and IR spectroscopy (peaks at ~1621 cm⁻¹ for C=N stretching) is critical for confirming structural integrity .

Q. How can researchers validate the purity and identity of newly synthesized this compound compounds?

- Methodological Answer : Combine analytical techniques such as:

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formulas (e.g., deviation < 2 ppm between calculated and observed m/z).

- NMR Spectroscopy : Analyze ¹H and ¹³C signals for allyl protons (δ ~5.0–6.0 ppm) and dihydroisoquinoline backbone (e.g., methylene protons at δ ~3.5–4.5 ppm).

- HPLC/Purity Assays : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What biological activities are associated with the 1,2-dihydroisoquinoline scaffold, and how does allyl substitution modulate these effects?

- Methodological Answer : The scaffold exhibits antiviral (e.g., West Nile virus protease inhibition) and antibacterial potential. Allyl groups enhance lipophilicity, improving membrane permeability. For example, substituents at the 1-position (allyl vs. arylalkyl) can increase IC₅₀ values by 2–3 orders of magnitude in protease inhibition assays. SAR studies should compare IC₅₀, logP, and steric parameters .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for enantioselective synthesis of 1-allyl-1,2-dihydroisoquinolines?

- Methodological Answer : Employ chiral ligands (e.g., cyclopentadienyl-rhodium complexes) to induce asymmetry during C–H activation. Key parameters include:

- Ligand Design : Binaphthyl-derived ligands with bulky substituents to enhance enantiomeric excess (ee > 90%).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability and ee.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Standardized Assays : Use uniform protease inhibition protocols (e.g., fluorescence-based assays with FRET substrates).

- Cytotoxicity Controls : Normalize activity data against cell viability (e.g., MTT assays) to distinguish true inhibition from nonspecific toxicity.

- Computational Modeling : Dock allyl-substituted derivatives into protease active sites (e.g., WNV NS2B-NS3) to validate binding modes vs. experimental IC₅₀ .

Q. How do electron-deficient vs. electron-rich allyl groups influence the electrochemical properties of 1-allyl-1,2-dihydroisoquinolines?

- Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode. Allyl groups with electron-withdrawing substituents (e.g., -CN) shift oxidation potentials positively (+0.2–0.4 V), while electron-donating groups (e.g., -OMe) reduce redox activity. Correlate results with DFT calculations (HOMO-LUMO gaps) .

Key Considerations for Experimental Design

- Reproducibility : Document catalyst activation steps (e.g., pre-stirring with AgSbF₆) and exclude moisture/oxygen via Schlenk techniques .

- Data Validation : Cross-verify spectral data with databases (e.g., SciFinder) to avoid misassignment of allyl vs. propargyl isomers .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially those with antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.